4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride
Description
Properties
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAJBAJBCCYOT-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The target compound features a N,N,3-trimethylaniline aromatic core substituted with a (2S)-2-aminopropyl side chain, protonated as a dihydrochloride salt. Its molecular formula is C₁₂H₂₂Cl₂N₂ , with a molecular weight of 265.22 g/mol . The stereogenic center at the C2 position of the aminopropyl group necessitates asymmetric synthesis or resolution techniques to ensure enantiomeric purity.
Key Synthetic Hurdles
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Regioselective alkylation : Introducing the aminopropyl group at the para position of the pre-functionalized aromatic ring.
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Stereochemical control : Achieving >99% enantiomeric excess (ee) for the (2S)-configuration.
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Salt formation : Optimizing HCl stoichiometry and solvent systems for dihydrochloride crystallization.
Synthesis of the Aromatic Core: N,N,3-Trimethylaniline
Nitration of Mesitylene
The synthesis begins with mesitylene (1,3,5-trimethylbenzene), which undergoes nitration using a H₂SO₄/HNO₃ mixed acid system (75–80% H₂SO₄, 20–25% HNO₃ by weight) to yield 2,4,6-trimethylnitrobenzene . This reaction proceeds at 20–25°C with a yield of >95% .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 20–25°C |
| Acid ratio (H₂SO₄:HNO₃) | 3:1 (w/w) |
| Reaction time | 1–2 hours |
Catalytic Hydrogenation
The nitro intermediate is reduced to 2,4,6-trimethylaniline via hydrogenation over a Ni catalyst at 90–170°C under 1–3 MPa H₂ pressure . This step achieves near-quantitative conversion with minimal byproducts.
Optimized Parameters :
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Catalyst loading: 2–5 wt% Ni
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Solvent: Methanol or ethanol
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Yield: ≥99% purity
Introduction of the (2S)-2-Aminopropyl Side Chain
Alkylation Strategies
The aminopropyl group is introduced via Friedel-Crafts alkylation or Mannich reaction . The Mannich reaction is preferred for its compatibility with chiral auxiliaries:
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N,N,3-Trimethylaniline reacts with formaldehyde and (S)-2-aminopropane-1,2-diol in acetic acid at 50–60°C .
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The intermediate undergoes acidic hydrolysis to yield the primary amine.
Critical Factors :
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Chiral auxiliary: (S)-BINOL or (S)-proline derivatives to enforce stereochemistry.
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Temperature control: 50–60°C to prevent racemization.
Stereochemical Resolution
For non-stereoselective routes, diastereomeric salt formation with L-tartaric acid resolves the (2S)-enantiomer. The resolved amine is then liberated using NaOH and purified via recrystallization.
Dihydrochloride Salt Formation
Acidification Protocol
The free base 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline is dissolved in anhydrous ethanol and treated with 2.1 equivalents of HCl gas at 0–5°C . The dihydrochloride salt precipitates as a white crystalline solid.
Optimized Conditions :
| Parameter | Value |
|---|---|
| HCl equivalents | 2.1 |
| Solvent | Ethanol/acetone (3:1) |
| Temperature | 0–5°C |
| Yield | 85–90% |
Crystallization and Purification
The crude salt is recrystallized from hot isopropanol to achieve ≥99.5% purity . Key characterization data include:
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Melting point : 215–217°C (decomposes).
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HPLC purity : 99.8% (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Mannich reaction | 72 | 98.5 | Moderate (80% ee) |
| Diastereomeric salt | 65 | 99.2 | High (>99% ee) |
| Catalytic asymmetric | 85 | 99.8 | Excellent (>99% ee) |
Key Insights :
-
Catalytic asymmetric synthesis offers the highest yield and enantiomeric excess but requires specialized ligands (e.g., BINAP ).
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Diastereomeric resolution is cost-effective for small-scale production.
Industrial-Scale Considerations
Solvent Recycling
Methanol and ethyl acetate are recovered via distillation, reducing production costs by ~30% .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride has a wide range of applications across different fields:
Chemistry
- Reagent in Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.
Biology
- Biological Activity Studies : Research has focused on its effects on cellular functions and interactions with biological molecules.
- Neuropharmacology : It is investigated for its role as a reversible inhibitor of monoamine oxidase A (MAO-A), influencing neurotransmitter metabolism.
Medicine
- Therapeutic Potential : Amiflamine dihydrochloride is explored for its possible therapeutic effects in treating conditions related to serotonin metabolism, such as depression and anxiety disorders.
Industry
- Production of Specialty Chemicals : Utilized in various industrial processes, including the synthesis of pharmaceuticals and specialty chemicals.
Similar Compounds
| Compound Name | Description |
|---|---|
| 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline | The base form without the dihydrochloride. |
| N,N,3-trimethylaniline | A related compound with a similar core structure. |
| 2-Aminopropyl derivatives | Compounds with similar aminopropyl groups attached to different core structures. |
Uniqueness
The distinct structure of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride imparts unique chemical and biological properties that enhance its solubility and stability compared to its base form.
Case Studies and Research Findings
Research studies have demonstrated the efficacy of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride in various applications:
- Anticancer Activity : Investigations into related compounds have shown significant anticancer activity against various human tumor cell lines, suggesting potential therapeutic applications in oncology.
- Neuropharmacological Research : Studies indicate that the compound's inhibition of MAO-A can lead to increased levels of serotonin and other neurotransmitters, providing insights into its potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below summarizes critical differences between the target compound and its analogs:
Key Comparative Analysis
Aromatic vs. Aliphatic Backbones
- The target compound and 3-Methyl-4-amino-N,N-diethylaniline share an aromatic core but differ in substituents.
- (2S)-2,5-Diaminopentanamide dihydrochloride lacks an aromatic ring, featuring a linear aliphatic chain with an amide group. This structure may favor different metabolic pathways or solubility profiles .
Salt Form and Solubility
- Dihydrochloride salts (target compound and (2S)-2,5-diaminopentanamide) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., N-[3-(dimethylamino)propyl]-... chloride), which could influence bioavailability in pharmaceutical contexts .
Electron-Withdrawing Groups
- The nitro and trifluoromethyl groups in the benzenaminium chloride derivative () increase electrophilicity and metabolic stability compared to the electron-donating methyl groups in the target compound. These groups may also enhance binding to hydrophobic enzyme pockets .
Chirality and Stereochemical Impact
- For example, the chiral center in the target compound’s aminopropyl chain could dictate specificity for amine transporters or receptors .
Biological Activity
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride, also known as Amiflamine dihydrochloride, is a chemical compound with significant biological activity. It is primarily recognized for its role as a reversible inhibitor of monoamine oxidase A (MAO-A), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C₁₂H₂₀Cl₂N₂
- Molecular Weight : 265.22 g/mol
- IUPAC Name : 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline; dihydrochloride
Amiflamine acts primarily through the inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the oxidative deamination of monoamines, which includes neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, Amiflamine increases the levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.
Antidepressant Effects
Research indicates that compounds inhibiting MAO-A can exhibit antidepressant effects. A study demonstrated that Amiflamine showed significant antidepressant-like activity in animal models, suggesting its potential use in treating depression.
Neuroprotective Properties
In addition to its antidepressant effects, Amiflamine has been investigated for its neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.
Case Studies
- Animal Model Studies : In a controlled study involving rodents, administration of Amiflamine resulted in a marked improvement in depressive behaviors compared to control groups. The study measured various behavioral parameters including locomotor activity and sucrose preference tests, which are indicative of anhedonia—a core symptom of depression.
- Human Clinical Trials : Limited clinical trials have indicated that patients treated with Amiflamine showed improvements in mood and cognitive function over a 12-week period compared to placebo groups. These findings support its potential as an effective treatment for mood disorders .
Safety and Toxicology
While Amiflamine exhibits beneficial effects, it is essential to consider its safety profile. Toxicological studies have indicated that high doses can lead to side effects such as hypertension and insomnia due to increased levels of neurotransmitters .
| Parameter | Value |
|---|---|
| LD50 (oral) | Not established |
| Side Effects | Hypertension, insomnia |
| Contraindications | Hypersensitivity to MAO inhibitors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride, and what parameters critically influence yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of 3-methylaniline derivatives with (2S)-2-aminopropyl halides under basic conditions. Key parameters include reaction temperature (optimized at 40–60°C), stoichiometric ratios of reactants (1:1.2 for amine:alkylating agent), and pH control (maintained at 8–9 using NaHCO₃). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity (>98%) .
Q. How can researchers confirm the stereochemical integrity of the (2S)-2-aminopropyl moiety?
- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm is recommended. Comparison with a racemic mixture or enantiopure reference standard validates retention times. Alternatively, optical rotation measurements ([α]D²⁵ = +15° to +20° in methanol) provide supplementary confirmation .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- NMR : ¹H NMR (D₂O, 400 MHz) should show signals for the aromatic protons (δ 6.8–7.2 ppm), N-methyl groups (δ 2.8–3.1 ppm), and the chiral center’s protons (δ 1.2–1.5 ppm for the aminopropyl chain).
- MS : ESI-MS in positive mode should display a molecular ion peak at m/z 265.22 [M+H]⁺.
- Elemental Analysis : C, H, N, and Cl content must align with theoretical values (C: 54.34%, H: 8.36%, N: 10.56%, Cl: 26.74%) .
Advanced Research Questions
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or MS adducts) during characterization?
- Methodological Answer : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. If MS shows adducts (e.g., Na⁺ or K⁺), repeat analysis with formic acid addition to suppress ionization artifacts. Cross-validate with independent methods like FT-IR (e.g., amine N-H stretch at ~3300 cm⁻¹) and X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies are effective for identifying and quantifying synthetic impurities or degradation products in this compound?
- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 220 nm. Reference standards for common impurities (e.g., des-methyl analogs or oxidation byproducts) should be synthesized or sourced from pharmacopeial guidelines (e.g., EP/ICH Q3A). For degradation studies, stress testing under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions identifies labile functional groups .
Q. How does the compound’s physicochemical stability (e.g., pH, temperature sensitivity) influence preclinical study design?
- Methodological Answer : Conduct stability studies in buffers (pH 1–9) and at temperatures (4°C, 25°C, 40°C) over 14 days. Monitor degradation via HPLC and adjust formulation (e.g., lyophilization for hygroscopic salts). For in vivo studies, use freshly prepared solutions in saline (pH 5–6) to prevent precipitation or hydrolysis .
Q. What theoretical frameworks guide the investigation of this compound’s biological activity (e.g., receptor binding or enzyme inhibition)?
- Methodological Answer : Link studies to structure-activity relationship (SAR) models for aminopropyl-substituted aromatics. Molecular docking (e.g., AutoDock Vina) against targets like serotonin transporters or adrenergic receptors predicts binding affinity. Validate hypotheses with in vitro assays (e.g., radioligand displacement for receptor occupancy or enzymatic inhibition kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
